molecular formula C11H13NO4 B13663444 1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one

1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one

Katalognummer: B13663444
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: VVRPDSGQPSUHPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one is a complex organic compound known for its unique structural properties It features a benzodioxole ring fused with an aminobenzene moiety, linked to a hydroxybutanone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one typically involves multi-step organic reactions. One common method includes the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . The reaction conditions often require precise temperature control and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybutanone moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one involves its interaction with molecular targets such as enzymes or receptors. In cancer research, it has been shown to induce cell cycle arrest and apoptosis by modulating key signaling pathways . The compound’s ability to interact with specific proteins and alter their function is central to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one stands out due to its unique combination of a benzodioxole ring and a hydroxybutanone chain, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C11H13NO4

Molekulargewicht

223.22 g/mol

IUPAC-Name

1-(6-amino-1,3-benzodioxol-5-yl)-4-hydroxybutan-1-one

InChI

InChI=1S/C11H13NO4/c12-8-5-11-10(15-6-16-11)4-7(8)9(14)2-1-3-13/h4-5,13H,1-3,6,12H2

InChI-Schlüssel

VVRPDSGQPSUHPF-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)CCCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.